molecular formula C14H12N2S B13328305 4-(4-Methylbenzo[d]thiazol-2-yl)aniline

4-(4-Methylbenzo[d]thiazol-2-yl)aniline

Katalognummer: B13328305
Molekulargewicht: 240.33 g/mol
InChI-Schlüssel: SLXLJJZGTDCMJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methylbenzo[d]thiazol-2-yl)aniline is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group attached to the benzene ring and an aniline group attached to the thiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzo[d]thiazol-2-yl)aniline typically involves the reaction of 4-methylbenzothiazole with aniline under specific conditions. One common method involves the use of a coupling reaction between 4-methylbenzothiazole and aniline in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylbenzo[d]thiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(4-Methylbenzo[d]thiazol-2-yl)aniline has several scientific research applications, including:

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. It has shown potential as a lead compound for the development of new drugs.

    Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective activities. It is being studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the production of dyes, pigments, and photographic sensitizers. .

Wirkmechanismus

The mechanism of action of 4-(4-Methylbenzo[d]thiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. Additionally, it can interact with cellular signaling pathways, leading to changes in gene expression and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylbenzothiazole: Lacks the aniline group but shares the benzothiazole core structure.

    2-Aminobenzothiazole: Contains an amino group at the 2-position of the benzothiazole ring.

    4-(4-Chlorobenzo[d]thiazol-2-yl)aniline: Similar structure with a chlorine atom instead of a methyl group.

Uniqueness

4-(4-Methylbenzo[d]thiazol-2-yl)aniline is unique due to the presence of both the methyl group and the aniline group, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C14H12N2S

Molekulargewicht

240.33 g/mol

IUPAC-Name

4-(4-methyl-1,3-benzothiazol-2-yl)aniline

InChI

InChI=1S/C14H12N2S/c1-9-3-2-4-12-13(9)16-14(17-12)10-5-7-11(15)8-6-10/h2-8H,15H2,1H3

InChI-Schlüssel

SLXLJJZGTDCMJV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)SC(=N2)C3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.